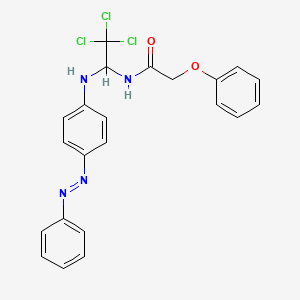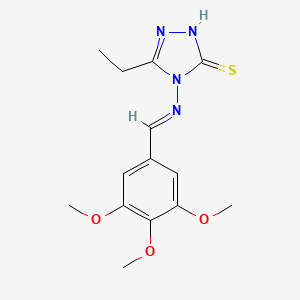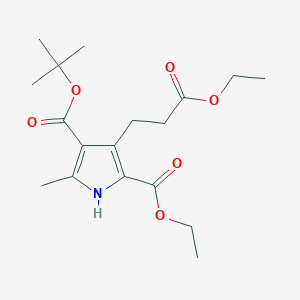![molecular formula C14H17Cl3IN3OS B15078472 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15078472.png)
2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-DI-ME-N-(2,2,2-TRICHLORO-1-(((4-IODOANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE is a complex organic compound with the molecular formula C14H17Cl3IN3OS and a molecular weight of 508638 This compound is notable for its unique structure, which includes a trichloromethyl group, an iodoaniline moiety, and a carbothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DI-ME-N-(2,2,2-TRICHLORO-1-(((4-IODOANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE typically involves multiple steps. One common method starts with the reaction of 4-iodoaniline with a carbothioyl chloride derivative under basic conditions to form the intermediate 4-iodoanilinocarbothioyl chloride. This intermediate is then reacted with 2,2,2-trichloro-1-(methylamino)ethane in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-DI-ME-N-(2,2,2-TRICHLORO-1-(((4-IODOANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-DI-ME-N-(2,2,2-TRICHLORO-1-(((4-IODOANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-DI-ME-N-(2,2,2-TRICHLORO-1-(((4-IODOANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The trichloromethyl and iodoaniline groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-DI-ME-N-(2,2,2-TRICHLORO-1-(((4-NITROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE: Similar structure but with a nitro group instead of an iodo group.
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-((4,6-DI-ME-2-PYRIMIDINYL)THIO)ET)PROPANAMIDE: Contains a pyrimidinylthio group instead of an iodoaniline group.
Uniqueness
The uniqueness of 2,2-DI-ME-N-(2,2,2-TRICHLORO-1-(((4-IODOANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodoaniline moiety, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H17Cl3IN3OS |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(4-iodophenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C14H17Cl3IN3OS/c1-13(2,3)11(22)20-10(14(15,16)17)21-12(23)19-9-6-4-8(18)5-7-9/h4-7,10H,1-3H3,(H,20,22)(H2,19,21,23) |
Clé InChI |
WXEQIFOLFLWAPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B15078390.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B15078401.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078407.png)
![4-(4-chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15078409.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078416.png)

![methyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078424.png)

![4-{(2E)-2-[2-(8-bromo-6-hydroxy-3-methyl-2-oxo-2,3-dihydro-7H-purin-7-yl)ethylidene]hydrazinyl}benzoic acid](/img/structure/B15078468.png)

![Ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15078479.png)

![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15078489.png)
![4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde](/img/structure/B15078491.png)
